

NG25 Trihydrochloride: In Vivo Experimental Design Application Notes and Protocols

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Compound of Interest

Compound Name: NG25 trihydrochloride

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These application notes provide a comprehensive overview of the in vivo experimental design for **NG25 trihydrochloride**, a potent dual inhibitor of Transforming Growth Factor- β -Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2). The following protocols are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of NG25 in relevant disease models.

Introduction

NG25 trihydrochloride is a small molecule inhibitor that targets TAK1 and MAP4K2, key kinases involved in inflammatory and oncogenic signaling pathways.^[1] By inhibiting these kinases, NG25 has demonstrated potential therapeutic effects in various in vitro and in vivo models. In vitro studies have shown its utility as a TAK1 inhibitor in human umbilical vein endothelial cells (HUVECs) and pulmonary artery smooth muscle cells.^[1] Furthermore, NG25 has been shown to suppress the growth of KRAS-mutant colorectal cancer (CRC) cells and ameliorate neuronal apoptosis in neonatal hypoxic-ischemic rat models.^{[2][3]} These findings underscore the potential of NG25 as a therapeutic agent for cancer and neurological disorders.

Mechanism of Action

NG25 is a type II kinase inhibitor that binds to the ATP-binding pocket of TAK1 and MAP4K2, stabilizing the inactive 'DFG-out' conformation. This prevents the kinase from adopting its active conformation, thereby blocking downstream signaling cascades. The inhibition of TAK1

by NG25 can block the activation of NF- κ B and MAPK pathways, which are crucial for cell survival and inflammatory responses.[2] In KRAS-mutant CRC models, NG25-mediated TAK1 inhibition leads to caspase-dependent apoptosis by regulating the Bcl-2 and IAP families of proteins.[2]

Data Presentation

In Vivo Efficacy of NG25 Trihydrochloride

Disease Model	Animal Model	NG25 Dose & Administration	Key Findings	Reference
KRAS-Mutant Colorectal Cancer	Orthotopic CRC Mouse Model	Not explicitly stated in abstract, likely systemic (e.g., IP or IV)	Inhibited tumor cell proliferation; Induced caspase-dependent apoptosis.	Wang et al., 2019[2]
Neonatal Hypoxia-Ischemia	Neonatal Rat Model	Intracerebroventricular injection	Ameliorated neuronal apoptosis; Inhibited TAK1/c-Jun N-terminal kinases (JNK) activity.	Chen et al., 2018[3]

In Vitro Potency of TAK1 Inhibitors

Inhibitor	TAK1 Enzymatic Activity (IC50)	Reference
Takinib	8.2 nM	Totzke et al., 2017
5Z-7-Oxozeaenol (5ZO)	22 nM	Totzke et al., 2017
NG25	81 nM	Totzke et al., 2017[4]

Experimental Protocols

Protocol 1: Evaluation of NG25 in a Xenograft Model of Colorectal Cancer

This protocol is based on the findings of Wang et al. (2019) for evaluating the anti-tumor efficacy of NG25 in a colorectal cancer model.[2]

1. Cell Culture and Animal Model:

- Culture a human colorectal cancer cell line with a KRAS mutation (e.g., HCT116, LoVo) under standard conditions.
- Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

2. Tumor Implantation:

- Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 1×10^6 to 5×10^6 cells into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Treatment Protocol:

- Randomize mice into control and treatment groups.
- Prepare **NG25 trihydrochloride** in a sterile vehicle suitable for injection (e.g., saline, DMSO/saline mixture). The exact dosage and administration route for systemic delivery in this specific study were not detailed in the abstract, but a starting point could be extrapolated from other in vivo kinase inhibitor studies (e.g., 10-50 mg/kg, intraperitoneal injection, daily or every other day).
- Administer the vehicle to the control group and NG25 to the treatment group for a defined period (e.g., 2-4 weeks).

4. Efficacy Assessment:

- Measure tumor volume with calipers every 2-3 days.
- Monitor body weight and overall health of the animals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for apoptotic markers).

Protocol 2: Assessment of Neuroprotective Effects of NG25 in a Neonatal Hypoxia-Ischemia Model

This protocol is adapted from the study by Chen et al. (2018) investigating the neuroprotective role of NG25.[3]

1. Animal Model:

- Use neonatal Sprague-Dawley rats at postnatal day 7 (P7).

2. Hypoxia-Ischemia (HI) Induction:

- Anesthetize the rat pups.
- Make a midline incision in the neck and permanently ligate the left common carotid artery.
- Allow the pups to recover, then place them in a hypoxic chamber (8% oxygen) for a defined period (e.g., 1-2 hours).

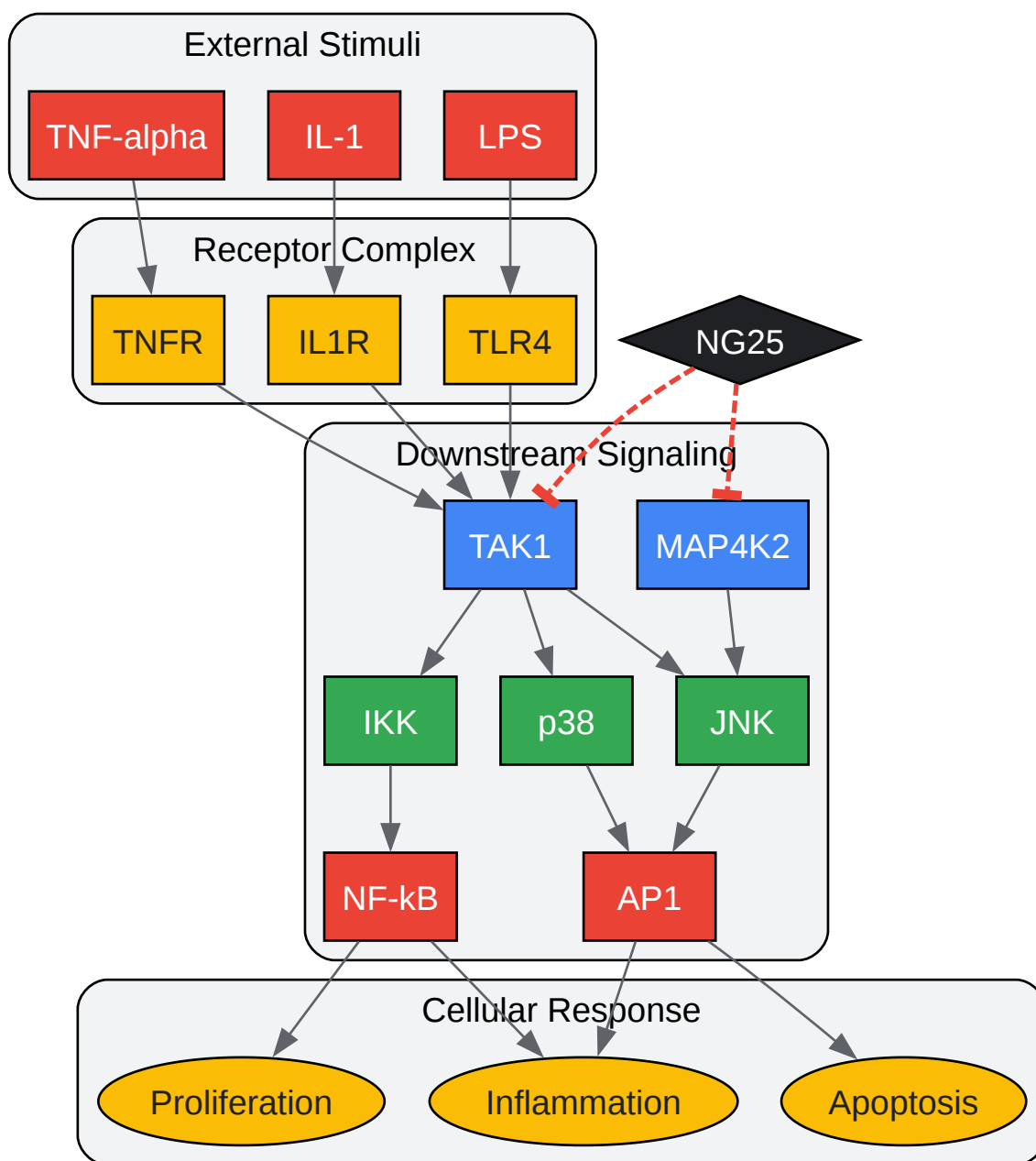
3. NG25 Administration:

- Prior to HI induction, administer **NG25 trihydrochloride** via intracerebroventricular (ICV) injection.
- Dissolve NG25 in a sterile vehicle (e.g., artificial cerebrospinal fluid).
- Use a stereotaxic apparatus to inject a small volume (e.g., 1-5 μ L) containing the desired dose of NG25 into the lateral ventricle.

4. Outcome Measures:

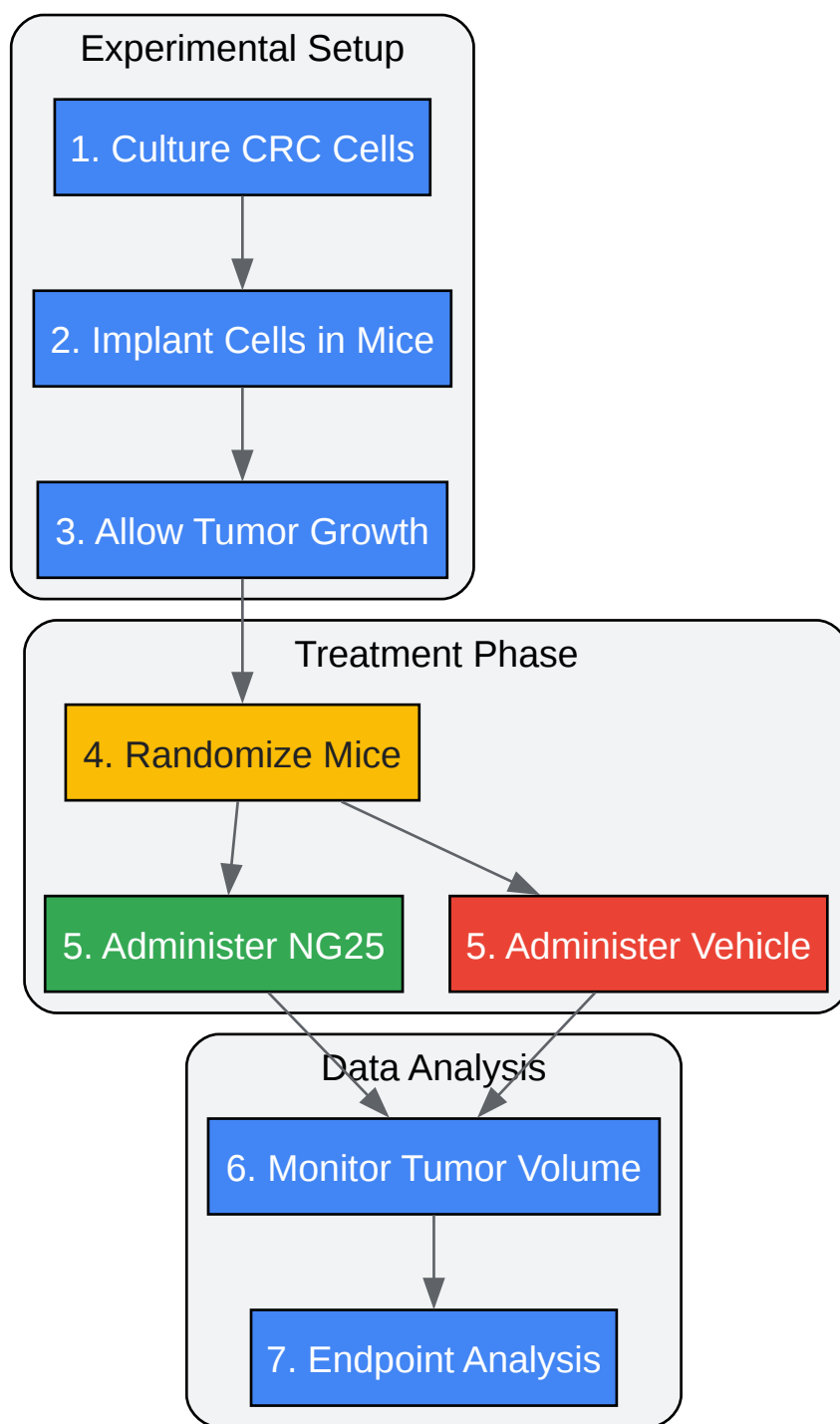
- At a specified time point after HI (e.g., 24-72 hours), euthanize the pups.
- Harvest the brains for analysis.
- Perform histological staining (e.g., Nissl, TUNEL) to assess neuronal damage and apoptosis in the hippocampus and cortex.
- Conduct western blotting to measure the levels of phosphorylated and total TAK1, JNK, and other relevant signaling proteins.

Mandatory Visualizations



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Caption: NG25 inhibits TAK1 and MAP4K2 signaling pathways.



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Caption: Workflow for in vivo xenograft study.

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